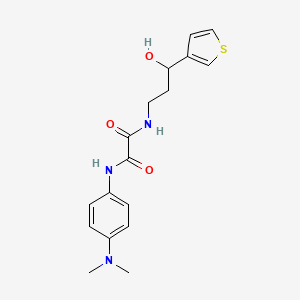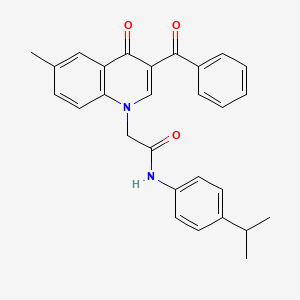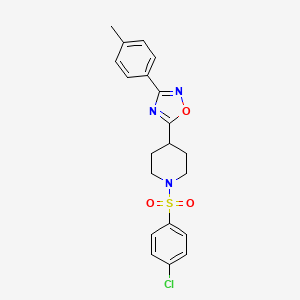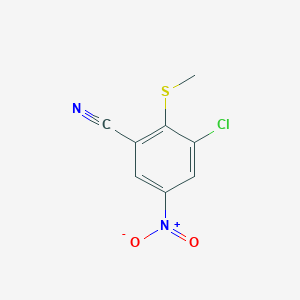
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The molecular formula of this compound is C14H19NO, and it has a molecular weight of 217.312.
Synthesis Analysis
In recent years, considerable research interest has been directed towards the synthesis of C(1)-substituted derivatives of THIQs, as they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .Aplicaciones Científicas De Investigación
Catalytic Enantioselective Synthesis
One significant application of this compound is in the catalytic enantioselective synthesis of aryl alkyl ketones. Researchers resolved the amino alcohol rac-1-(1,2,3,4-tetrahydroisoquinoline-1-yl)-cyclopentanol via its O,O′-dibenzoyl-tartaric acid salt. This process utilized enantiomeric amino alcohols for the enantioselective reduction of prochiral aryl alkyl ketones, yielding secondary alcohols with high enantiomeric excess (Reiners & Martens, 1997).
Alkylation and Nucleophilic Reactivity
The nucleophilic reactivity of the 1-position in 1,2,3,4-tetrahydroisoquinoline was enhanced through lithiation, allowing for successful alkylation even with less reactive alkylating agents. This process was instrumental in synthesizing 1-substituted tetrahydroisoquinolines with excellent yields, showcasing the compound's utility in modifying isoquinoline skeletons (Seebach et al., 1983).
Anticancer Applications
Another area of research has focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. The derivatives of this compound, with modifications on the phenyl ring, displayed potent cytotoxicity against breast cancer cell lines, highlighting the compound's potential in pharmaceutical applications for cancer treatment (Redda, Gangapuram, & Ardley, 2010).
Synthesis of Spirooxindoles
Furthermore, this compound played a role in the diastereoselective synthesis of dispirooxindoles via [3+2] cycloaddition, indicating its importance in creating novel compounds with potential medicinal applications. This research demonstrated the high regioselectivity and diastereoselectivity of the reaction, with preliminary evaluations suggesting cytotoxicities against cancer cell lines (Huang et al., 2018).
Synthetic Process Development
The structural framework of tetrahydroisoquinoline has also been explored for its pharmacological relevance. A scalable approach using Eaton’s reagent for the cyclization of substituted phenylacetamide analogs to tetrahydroisoquinoline-2-one was developed, offering a more practical method for synthesizing pharmacologically relevant molecules (Ulysse et al., 2010).
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq), a structural motif of this compound, is present in various natural and non-natural compounds with intriguing biological properties . THIQs are key fragments of a diverse range of alkaloids and bioactive molecules .
Mode of Action
Thiq derivatives are known to function as antineuroinflammatory agents . The compound might interact with its targets, leading to changes in the cellular processes.
Biochemical Pathways
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound could potentially influence multiple biochemical pathways.
Result of Action
Given the known biological activities of thiq derivatives, it can be inferred that the compound might have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-7-3-6-13(14)15-9-8-11-4-1-2-5-12(11)10-15/h1-2,4-5,13-14,16H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFSUFYTHUYHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)



![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)
